molecular formula C27H32N2O6 B3555871 1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane

1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane

Cat. No.: B3555871
M. Wt: 480.6 g/mol
InChI Key: GFLWCURCIHTDQF-QHKWOANTSA-N
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Description

“1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane” is a chemical compound with the molecular formula C27H32N2O6 . It is a derivative of chalcone, a natural product found in several plant species .


Synthesis Analysis

The synthesis of similar bis-chalcone molecules has been reported in the literature. For instance, two bis-chalcone molecules, 1,4-bis[3-(2,4-dimethoxyphenyl)-2-acryloyl]benzene (C1) and 4,4′-bis[3-(2,4-bimethoxy phenyl)-2-acryloyl]biphenyl (C2), were synthesized and characterized . The excited-state dynamics of these two chromophores were studied using femtosecond transient absorption (TA) measurements .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, NMR, FTIR, and high-resolution mass spectrometry can be used to elucidate the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point, boiling point, density, molecular weight, and other physical properties can be determined .

Future Directions

The future directions for research on “1,4-bis[3-(3,4-dimethoxyphenyl)acryloyl]-1,4-diazepane” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-32-22-10-6-20(18-24(22)34-3)8-12-26(30)28-14-5-15-29(17-16-28)27(31)13-9-21-7-11-23(33-2)25(19-21)35-4/h6-13,18-19H,5,14-17H2,1-4H3/b12-8+,13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLWCURCIHTDQF-QHKWOANTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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